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Compound of Interest

Compound Name: Acid-PEG12-CHO

Cat. No.: B11931067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Acid-
PEG12-CHO, a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug

delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras

(PROTACs). This document details the molecule's structure, physicochemical properties,

reactivity, and stability, and provides experimental protocols for its use.

Executive Summary
Acid-PEG12-CHO is a versatile chemical tool featuring a terminal carboxylic acid and an

aldehyde group connected by a 12-unit polyethylene glycol (PEG) spacer. This unique structure

allows for the sequential or selective conjugation of two different molecules. The hydrophilic

PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an

attractive linker for various biological applications. This guide will serve as a detailed resource

for researchers looking to incorporate Acid-PEG12-CHO into their work, providing essential

data and methodologies for its effective use.

Chemical Structure and Physicochemical Properties
Acid-PEG12-CHO is characterized by a flexible polyethylene glycol chain of 12 ethylene oxide

units, flanked by a carboxylic acid at one terminus and an aldehyde at the other.

Chemical Structure:
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Caption: Chemical structure of Acid-PEG12-CHO.

Physicochemical Data Summary:

Property Value Reference

Molecular Formula C27H52O15 [1]

Molecular Weight 616.69 g/mol [1]

Appearance White to off-white solid or liquid [2]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[3][4]

pKa of Carboxylic Acid ~4-5

Reactivity and Functional Group Chemistry
The utility of Acid-PEG12-CHO lies in the differential reactivity of its two terminal functional

groups, allowing for orthogonal or stepwise conjugation strategies.

Carboxylic Acid Reactivity
The terminal carboxylic acid can be coupled with primary amines to form stable amide bonds.

This reaction typically requires activation with a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide

(NHS) to enhance efficiency and yield a more stable reactive intermediate.

Reaction Scheme: Amide Bond Formation
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Caption: Amidation of the carboxylic acid terminus of Acid-PEG12-CHO.

Aldehyde Reactivity
The aldehyde group is electrophilic and reacts with nucleophilic primary amines to form an

imine (Schiff base). This linkage can be stabilized by reduction with a mild reducing agent, such

as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine bond. This

process is known as reductive amination. The aldehyde can also react with hydrazides to form

a stable hydrazone linkage.

Reaction Scheme: Reductive Amination

Acid-PEG-CHO

Acid-PEG-CH=N-R' + R'-NH2 

R'-NH2

Acid-PEG-NH-R' NaBH3CN 

Click to download full resolution via product page

Caption: Reductive amination of the aldehyde terminus of Acid-PEG12-CHO.

Stability and Storage
Proper handling and storage of Acid-PEG12-CHO are crucial to maintain its reactivity.

Storage Recommendations:

Condition Duration Reference

Powder at -20°C 2 years

In DMSO at 4°C 2 weeks

In DMSO at -80°C 6 months
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Stability Considerations:

Aldehyde Group: Aldehydes can be susceptible to oxidation to carboxylic acids, especially

with prolonged exposure to air. It is recommended to handle the compound under an inert

atmosphere (e.g., argon or nitrogen) when possible.

pH Stability: The stability of linkages formed from the aldehyde group can be pH-dependent.

For instance, hydrazone linkages formed from aliphatic aldehydes are generally less stable

in acidic conditions (pH < 6) compared to neutral or physiological pH.

PEG Backbone: The polyethylene glycol chain is generally stable but can undergo auto-

oxidation in the presence of oxygen and metal ions, which can lead to chain cleavage.

Experimental Protocols
The following are generalized protocols for the use of Acid-PEG12-CHO in bioconjugation.

Optimization may be required for specific applications.

Protocol 1: Amide Coupling via the Carboxylic Acid
Group
Objective: To conjugate an amine-containing molecule to the carboxylic acid terminus of Acid-
PEG12-CHO.

Materials:

Acid-PEG12-CHO

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Amine-free buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for

conjugation)

Quenching solution (e.g., hydroxylamine, Tris buffer)
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Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

Preparation of Reactants:

Dissolve Acid-PEG12-CHO in an appropriate anhydrous solvent (e.g., DMSO, DMF) to

prepare a stock solution.

Dissolve the amine-containing molecule in the chosen conjugation buffer.

Activation of Carboxylic Acid:

In a separate reaction vessel, dissolve EDC and NHS in the activation buffer.

Add the Acid-PEG12-CHO stock solution to the EDC/NHS mixture.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Conjugation:

Add the activated Acid-PEG12-CHO solution to the solution of the amine-containing

molecule.

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

Incubate the reaction for 2 hours to overnight at room temperature or 4°C.

Quenching:

Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any

unreacted NHS esters.

Purification:

Purify the conjugate using an appropriate method to remove unreacted reagents and

byproducts.

Workflow for Amide Coupling:
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Caption: Experimental workflow for amide bond formation.

Protocol 2: Reductive Amination via the Aldehyde Group
Objective: To conjugate an amine-containing molecule to the aldehyde terminus of Acid-
PEG12-CHO.

Materials:

Acid-PEG12-CHO

Amine-containing molecule
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Sodium cyanoborohydride (NaBH3CN)

Reaction buffer (e.g., PBS, pH 6.5-7.5)

Purification system

Procedure:

Preparation of Reactants:

Dissolve Acid-PEG12-CHO and the amine-containing molecule in the reaction buffer.

Conjugation:

Add a fresh solution of sodium cyanoborohydride to the reaction mixture.

Incubate the reaction for 2-24 hours at room temperature or 4°C.

Purification:

Purify the conjugate to remove excess reagents.

Workflow for Reductive Amination:

Dissolve Acid-PEG12-CHO and
Amine-Molecule in

Reaction Buffer (pH 6.5-7.5)

Add NaBH3CN and
Incubate

Purify Conjugate

Click to download full resolution via product page

Caption: Experimental workflow for reductive amination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b11931067?utm_src=pdf-body
https://www.benchchem.com/product/b11931067?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orthogonal Conjugation Strategy
For the stepwise conjugation of two different molecules, a protection/deprotection strategy is

often employed. For example, the carboxylic acid can be protected as a t-butyl ester, which is

stable under the conditions of reductive amination and can be later deprotected using mild

acidic conditions to reveal the carboxylic acid for a subsequent conjugation step.

Applications in Drug Development
Acid-PEG12-CHO is a valuable tool in drug development, particularly in the construction of

PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome.

In this context, Acid-PEG12-CHO can serve as the linker connecting the target protein-binding

ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can

improve the solubility and cell permeability of the PROTAC, while the length of the linker is a

critical parameter that influences the formation and stability of the ternary complex between the

target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Target Protein
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(POI-PROTAC-E3)Proteasome
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Caption: PROTAC mechanism of action.

Safety and Handling
While a specific Safety Data Sheet (SDS) for Acid-PEG12-CHO is not widely available, general

safety precautions for reactive crosslinkers should be followed. Based on data for similar

compounds, it may be harmful if swallowed and can cause skin and eye irritation.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling

volatile solvents.

Incompatible Materials: Avoid contact with strong oxidizing agents.

Disposal: Dispose of waste in accordance with local regulations.

Conclusion
Acid-PEG12-CHO is a highly useful heterobifunctional linker for researchers in drug

development and bioconjugation. Its well-defined structure, with a flexible and hydrophilic PEG

spacer and two distinct reactive termini, allows for the controlled synthesis of complex

biomolecular conjugates. By understanding its chemical properties, reactivity, and stability, and

by employing appropriate experimental protocols, scientists can effectively leverage this

molecule to advance their research in areas such as targeted protein degradation and drug

delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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